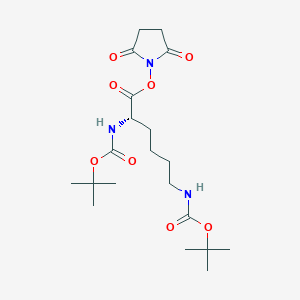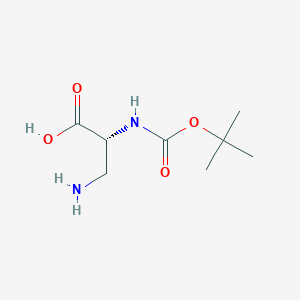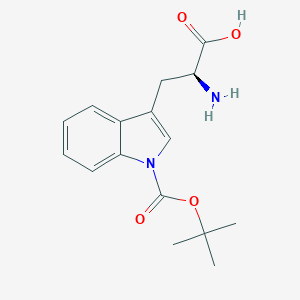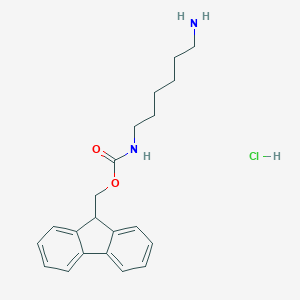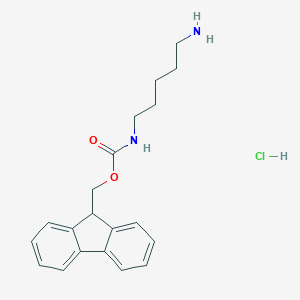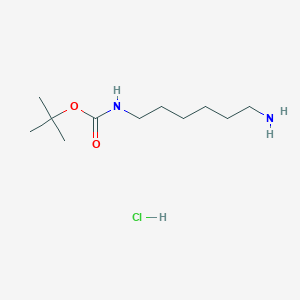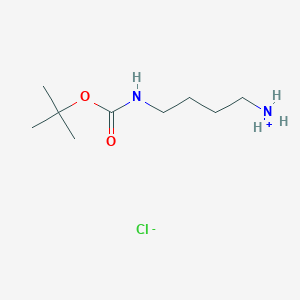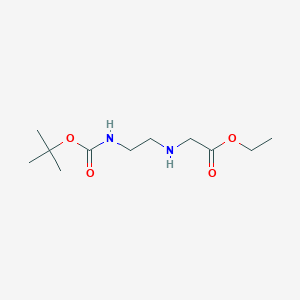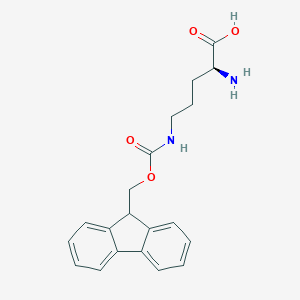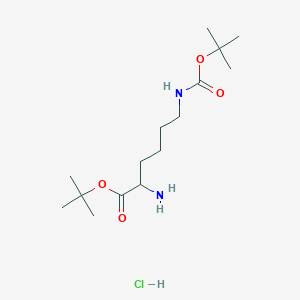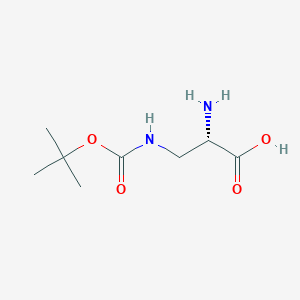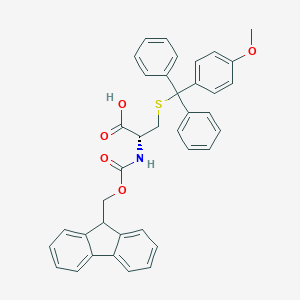
Fmoc-S-4-methoxytrityl-L-cysteine
Description
Fmoc-S-4-methoxytrityl-L-cysteine, also known as this compound, is a useful research compound. Its molecular formula is C38H33NO5S and its molecular weight is 615.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Fmoc-Cys(4-methoxytrityl)-OH, also known as Fmoc-S-4-methoxytrityl-L-cysteine, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . Cysteine is a key amino acid in many therapeutic peptides .
Mode of Action
The compound acts as a protecting group for the cysteine thiol group . It facilitates the protection and subsequent deprotection of cysteine, enabling the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds . It is involved in the formation of disulfide bonds, which are crucial for the structural stability and function of many proteins .
Result of Action
The use of Fmoc-Cys(4-methoxytrityl)-OH in peptide synthesis results in the formation of complex disulfide-rich peptides and proteins . These peptides and proteins have various biological activities, depending on their specific sequences and structures .
Action Environment
The action of Fmoc-Cys(4-methoxytrityl)-OH can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemical reagents . For instance, the removal of the Fmoc group is typically achieved using a base, and the efficiency of this process can be influenced by the specific base used, its concentration, and the reaction conditions .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBUWFUSGOYXQX-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451118 | |
| Record name | Fmoc-S-4-methoxytrityl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177582-21-7 | |
| Record name | Fmoc-S-4-methoxytrityl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 177582-21-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Fmoc-Cys(Mmt)-OH particularly useful in SPPS compared to similar reagents like Fmoc-Cys(Trt)-OH?
A1: Fmoc-Cys(Mmt)-OH offers significantly higher acid lability compared to Fmoc-Cys(Trt)-OH []. This allows for the selective removal of the S-Mmt protecting group in the presence of other acid-sensitive groups like tert-butyl and S-Trt. This selectivity is crucial in SPPS where orthogonal protection strategies are employed to build complex peptides with diverse functionalities. For instance, a study demonstrated the successful synthesis of Tyr1-somatostatin using Fmoc-Cys(Mmt)-OH, where the Mmt group was removed with mild acid treatment (0.5-1.0% TFA) without affecting other protecting groups [].
Q2: How was Fmoc-Cys(Mmt)-OH applied in synthesizing peptides with multiple cysteic acid residues?
A2: Researchers successfully incorporated Fmoc-Cys(Mmt)-OH into the synthesis of a 19-amino acid peptide mimicking the carboxyl-terminal region of bovine rhodopsin []. This peptide contained seven cysteic acid residues, highlighting the reagent's utility in synthesizing sequences rich in post-translationally modified cysteine. The Mmt group was cleaved, and the peptide was simultaneously oxidized and cleaved from the resin using performic acid []. This approach exemplifies the strategic use of Fmoc-Cys(Mmt)-OH for creating peptides with specific modifications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


